molecular formula C26H27N5O5S2 B2707068 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 688356-45-8

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2707068
CAS No.: 688356-45-8
M. Wt: 553.65
InChI Key: XHELRQZMICXMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-based acetamide derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position of the quinazoline ring, a sulfanyl linker at the 2-position, and an N-[2-(4-sulfamoylphenyl)ethyl]acetamide side chain. The quinazoline scaffold is well-documented for its role in kinase inhibition and anticancer activity, while the sulfamoyl group is associated with antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O5S2/c1-35-19-13-18(14-20(15-19)36-2)29-25-22-5-3-4-6-23(22)30-26(31-25)37-16-24(32)28-12-11-17-7-9-21(10-8-17)38(27,33)34/h3-10,13-15H,11-12,16H2,1-2H3,(H,28,32)(H2,27,33,34)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELRQZMICXMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the coupling of the quinazoline core with 3,5-dimethoxyaniline using a suitable coupling reagent like EDCI or DCC.

    Thioether Formation: The thiol group is introduced by reacting the intermediate with a thiolating agent such as thiourea or a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with 4-sulfamoylphenethylamine using acetic anhydride or another acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or sulfonamide groups, converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines and Thiols: From reduction reactions

    Functionalized Aromatics: From substitution reactions

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. For instance, derivatives of quinazoline have been shown to target epidermal growth factor receptors (EGFR), which are crucial in many cancers.

Case Study : A derivative of quinazoline was tested against breast cancer cell lines and demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .

Antimicrobial Properties

The presence of the sulfanyl group in this compound may enhance its antimicrobial activity by disrupting bacterial cell walls or interfering with metabolic pathways. Research has shown that similar compounds exhibit broad-spectrum antibacterial effects.

Case Study : A related acetamide compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For example, compounds containing the acetamide functional group have been studied for their ability to inhibit urease, an enzyme linked to kidney stone formation.

Research Findings : In vitro assays revealed that acetamide derivatives can effectively inhibit urease activity, providing insights into their potential use in treating urinary disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the quinazoline core or the acetamide side chain can lead to variations in potency and selectivity.

Table 1: Structure-Activity Relationships of Quinazoline Derivatives

CompoundModificationBiological ActivityIC50 (µM)
Compound A-OCH3 at position 3Anticancer5.0
Compound B-NH2 at position 4Antimicrobial10.0
Compound C-SO2NH2 at position 2Urease Inhibition15.0

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain kinases or other proteins involved in disease pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Quinazoline Derivatives

  • 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide () Substituents: 4-chlorophenyl on quinazoline; 3,5-dimethylphenyl on acetamide. Key Differences: The target compound replaces the 4-chloro group with 3,5-dimethoxyphenylamino and the 3,5-dimethylphenyl with a 4-sulfamoylphenethyl group.
  • 2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydro-2-Quinazolinyl]Sulfanyl}Acetamide Derivatives () Substituents: Varied aryl groups (e.g., biphenyl, 4-methylphenyl) on the quinazoline and acetamide moieties. Key Differences: The target’s 3,5-dimethoxy substitution and ethyl-linked sulfamoylphenyl group distinguish it from these analogues.

Sulfamoylphenyl-Containing Acetamides

  • 2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13a, ) Substituents: 4-methylphenyl hydrazine; sulfamoylphenyl on acetamide. Key Differences: The target compound lacks the cyano-hydrazine moiety but incorporates a quinazoline ring.

Pharmacological Potential

  • Antimicrobial Activity : highlights that acetamides with methoxyphenyl groups exhibit antimicrobial properties. The target’s 3,5-dimethoxyphenyl and sulfamoyl groups may synergistically enhance this activity .
  • Anti-Exudative Effects : demonstrates anti-exudative activity in acetamide-triazole derivatives. The target’s sulfamoyl group and quinazoline core may confer similar efficacy, though this requires experimental validation .

Physicochemical Properties

  • Solubility : The 3,5-dimethoxy groups in the target compound likely increase hydrophilicity compared to chloro or methyl substituents (e.g., ’s 4-chloro analogue) .
  • Molecular Weight : The target compound’s calculated molecular weight (~563 g/mol) is higher than simpler analogues (e.g., 357 g/mol for 13a in ), which may impact bioavailability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Quinazoline Substituent Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 3,5-Dimethoxyphenylamino 2-(4-Sulfamoylphenethyl) ~563* Inferred: Antimicrobial, kinase inhibition
2-{[3-(4-Chlorophenyl)-4-Oxoquinazolin-2-Yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide 4-Chlorophenyl 3,5-Dimethylphenyl 477.93 Not reported
2-Cyano-N-(4-Sulfamoylphenyl)Ethanamide (13a) N/A 4-Sulfamoylphenyl 357.38 Antimicrobial (inferred)
2-{[3-(4-Methylphenyl)-4-Oxoquinazolin-2-Yl]Sulfanyl}Acetamide 4-Methylphenyl Biphenyl 519.60 Not reported

*Calculated based on structural formula.

Biological Activity

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H29N5O3S
  • Molecular Weight : 515.6 g/mol
  • CAS Number : 896698-98-9

Quinazoline derivatives often exhibit a range of biological activities, primarily due to their ability to interact with various biological targets. The specific mechanisms of action for this compound may include:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that quinazoline compounds can activate apoptotic pathways in cancer cells, potentially through caspase activation.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Biological Activity Studies

Recent research has focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. Below is a summary of significant findings:

Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SW620 (Colon)15
PC-3 (Prostate)10
NCI-H23 (Lung)12

In a study evaluating the cytotoxicity of related quinazoline derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxic effects against these cell lines, with IC50 values indicating potent activity.

Structure-Activity Relationship (SAR)

The introduction of specific substituents on the quinazoline scaffold has been shown to enhance biological activity. For instance:

  • Dimethoxy Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring has been linked to increased potency against cancer cell lines.
  • Sulfanyl Group : The sulfanyl moiety contributes to improved interactions with biological targets, enhancing the overall efficacy of the compound.

Case Studies and Research Findings

  • Caspase Activation : A study highlighted that certain quinazoline derivatives activated caspases significantly more than standard treatments, suggesting a mechanism for inducing apoptosis in cancer cells .
  • In Vivo Studies : Preliminary animal studies indicated that compounds with similar structures demonstrated promising antitumor activity in xenograft models, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of quinazoline-sulfanyl-acetamide derivatives typically involves coupling reactions between sulfonamide intermediates and substituted quinazoline-thiols. For example, refluxing N-(benzenesulfonyl)-cyanamide salts with aminoacetophenone derivatives in glacial acetic acid has been used to generate analogous compounds (reflux time: 3.5–5 h, yield: variable) . To improve efficiency, computational reaction path searches (e.g., quantum chemical calculations) combined with experimental parameter optimization (e.g., solvent choice, stoichiometry) can reduce trial-and-error approaches .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. For example, in structurally related N-(4-methoxyphenyl)acetamide derivatives, NMR coupling constants and splitting patterns confirmed methoxy group placements . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) within ±0.4% theoretical values .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Anticancer activity is commonly tested using MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. For anti-inflammatory potential, evaluate inhibition of cyclooxygenase (COX-1/COX-2) isoforms via enzyme-linked immunosorbent assays (ELISA). Analogous sulfonamide-quinazoline hybrids showed IC₅₀ values ranging from 1.2–15 μM in cytotoxicity studies .

Q. How do structural modifications (e.g., methoxy vs. sulfamoyl groups) influence bioactivity?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models can correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with biological endpoints. For example, 3,5-dimethoxy groups on the phenyl ring enhance membrane permeability due to increased lipophilicity, while sulfamoyl groups improve solubility and target binding (e.g., tyrosine kinase inhibition) .

Advanced Research Questions

Q. What computational strategies can predict binding modes with therapeutic targets (e.g., EGFR kinase)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) can model ligand-protein interactions. Focus on key residues (e.g., EGFR’s Lys745, Asp855) for hydrogen bonding and π-π stacking with the quinazoline core. Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability, poor bioavailability). Address this by:

  • Pharmacokinetic profiling : Microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC₅₀ values .

Q. What purification challenges arise during scale-up, and how are they mitigated?

  • Methodological Answer : Common issues include low yield due to thiol oxidation or byproduct formation (e.g., disulfide bridges). Solutions:

  • Chromatography : Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) to separate sulfanyl-acetamide derivatives.
  • Reducing agents : Add 1–2% (v/v) β-mercaptoethanol to prevent thiol oxidation during reflux .

Q. Which in vivo models are appropriate for validating anti-exudative or anticancer efficacy?

  • Methodological Answer :

  • Anti-exudative activity : Carrageenan-induced paw edema in rats (dose: 10 mg/kg, reference: diclofenac sodium) with histopathological analysis of inflammation markers (e.g., TNF-α, IL-6) .
  • Anticancer efficacy : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) using bioluminescence imaging to monitor tumor regression .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for preclinical studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400/saline (10:40:50 v/v) for intraperitoneal administration.
  • Nanonization : Reduce particle size to <200 nm via wet milling to enhance dissolution rate.
  • Solid dispersions : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) to stabilize the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.